3-(3-Methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
3-(3-Methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with piperidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-(3-Methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)piperidine: Similar structure but lacks the methyl group on the pyrazole ring.
3-(3-Methyl-1H-pyrazol-5-yl)piperidine: Similar structure but with the methyl group at a different position on the pyrazole ring.
1-(3-Methyl-1H-pyrazol-4-yl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
3-(3-Methyl-1H-pyrazol-4-yl)piperidine is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
3-(3-Methyl-1H-pyrazol-4-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound this compound consists of a piperidine ring substituted with a 3-methyl-1H-pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, which suggests potential applications in treating infections. For instance, studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 75 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Anticancer Activity
The anticancer properties of pyrazole derivatives, including this compound, have been extensively studied. Research has shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines. For example, studies have reported that derivatives can effectively target breast cancer cells (MCF-7) and lung cancer cells (A549), demonstrating IC50 values indicative of their cytotoxic potential.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 7.06 |
A549 (Lung Cancer) | 10.50 |
The anticancer activity is attributed to the compound's ability to interfere with critical cellular pathways involved in proliferation and survival . The structure–activity relationship (SAR) studies suggest that specific substitutions on the piperidine ring enhance anticancer efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of the pyrazole ring contributes to antioxidant activity, which may protect normal cells from oxidative stress during treatment .
Case Studies
Several case studies have illustrated the compound's effectiveness in preclinical models:
- A study involving murine models demonstrated significant tumor regression when treated with this compound compared to controls.
- Clinical relevance was also suggested through in vitro assays where the compound showed synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy against resistant cancer strains .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(5-methyl-1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
MKBURSHOZZERAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2CCCNC2 |
Origin of Product |
United States |
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